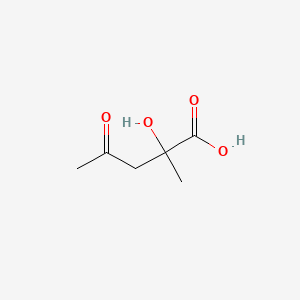![molecular formula C8H13N3O6 B1204551 (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is a synthetic organic compound that features a nitroimidazole moiety linked to a butanetriol backbone. Compounds containing nitroimidazole groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety can be synthesized by nitration of imidazole using a mixture of nitric acid and sulfuric acid.
Attachment to Butanetriol: The nitroimidazole intermediate is then reacted with a protected form of butanetriol under basic conditions to form the desired compound. Protecting groups are subsequently removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Nitroimidazole compounds can act as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial: Nitroimidazole derivatives are known for their antimicrobial properties.
Anticancer: Some nitroimidazole compounds have shown potential in cancer treatment.
Medicine
Drug Development: Investigated for use in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The biological activity of (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is primarily due to the nitroimidazole moiety. This group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. The compound may target specific enzymes or pathways involved in microbial or cancer cell metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is unique due to its specific stereochemistry and the presence of a butanetriol backbone, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole compounds.
Propriétés
Formule moléculaire |
C8H13N3O6 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1 |
Clé InChI |
FIITXXIVUIXYMI-NKWVEPMBSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O |
SMILES isomérique |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@H](CO)[C@H](CO)O |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O |
Synonymes |
1-(1',3',4'-trihydroxy-2'-butoxy)methyl-2-nitroimidazole RP 343 RP-343 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)
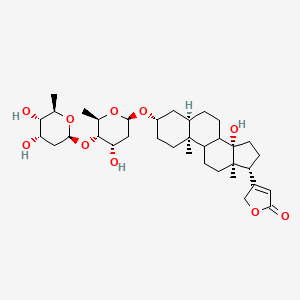
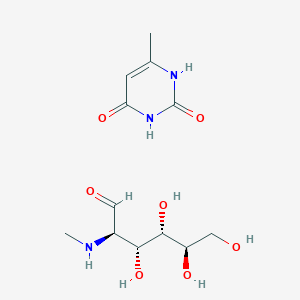
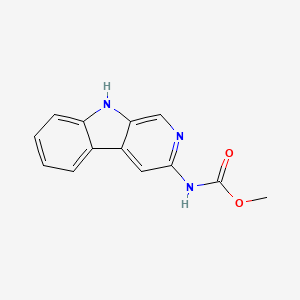
![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
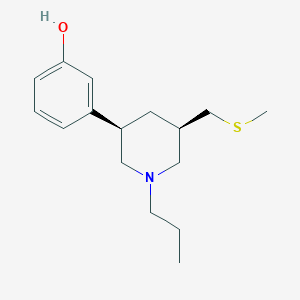
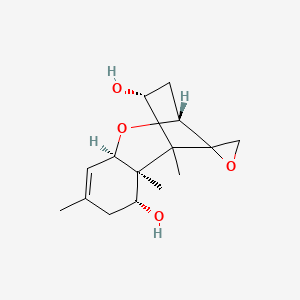
![2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid](/img/structure/B1204480.png)
![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)
![[1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate](/img/structure/B1204484.png)

![1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)](/img/structure/B1204489.png)

